2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
CAS No.: 878798-87-9
Cat. No.: VC2909118
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878798-87-9 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-10-5-4-6-11(13(17)18)12(10)9-16/h4-6H,7-9H2,1-3H3,(H,17,18) |
| Standard InChI Key | OIMYAGWSJLASPP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid features a tetrahydroisoquinoline core structure with strategically positioned functional groups. The compound contains a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 2, which is widely used in organic synthesis for amine protection. Additionally, a carboxylic acid group is located at the 8-position of the isoquinoline ring system, providing a site for further chemical modifications and reactions .
The structural complexity of this molecule contributes to its utility in organic synthesis. The tetrahydroisoquinoline scaffold consists of a partially saturated benzene ring fused to a six-membered nitrogen-containing heterocycle, creating a bicyclic structure. This framework serves as an important pharmacophore in medicinal chemistry due to its presence in numerous bioactive compounds and natural products.
Physical and Chemical Properties
The physical and chemical properties of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 878798-87-9 |
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-10-5-4-6-11(13(17)18)12(10)9-16/h4-6H,7-9H2,1-3H3,(H,17,18) |
| Standard InChIKey | OIMYAGWSJLASPP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O |
| Physical State | Solid |
| Purity (Commercial) | Typically ≥97% |
The compound possesses functional groups that influence its chemical behavior. The carboxylic acid moiety exhibits typical acidic properties, while the Boc-protected nitrogen demonstrates characteristic carbamate reactivity. These functional groups undergo predictable chemical transformations that make the compound valuable in synthetic chemistry .
Spectroscopic Characteristics
While specific spectroscopic data is limited in the search results, compounds of this structural class typically exhibit characteristic patterns in various spectroscopic analyses. The aromatic protons of the isoquinoline ring system would show distinctive signals in 1H NMR spectroscopy, while the tert-butyl group would display a characteristic singlet integrating for nine protons. The carboxylic acid functional group would exhibit characteristic IR absorption bands around 1700-1725 cm-1 for the C=O stretching vibration and a broad band in the 2500-3300 cm-1 region for the O-H stretching.
Applications in Organic Synthesis
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications. The compound's utility stems from its bifunctional nature, featuring both a protected amine and a carboxylic acid group that can be selectively modified.
Role as a Chemical Intermediate
As a chemical intermediate, this compound finds extensive use in the synthesis of more complex structures. The carboxylic acid moiety can participate in various transformations including:
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Amide bond formation through coupling reactions with amines
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Esterification reactions to form corresponding esters
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Reduction to alcohols or aldehydes
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Decarboxylation reactions to modify the carbon skeleton
These transformations allow for the incorporation of the tetrahydroisoquinoline scaffold into larger molecular structures, which is particularly valuable in medicinal chemistry and drug discovery efforts. The compound can serve as a building block for the construction of molecules with specific biological activities, including potential therapeutic agents.
Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group present in the compound plays a crucial role in protecting group chemistry. This protecting group has several advantageous characteristics:
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Stability under basic conditions and in the presence of nucleophiles
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Selective removal under acidic conditions (typically using trifluoroacetic acid or HCl)
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Orthogonality with other common protecting groups
These properties allow for selective reactions at other parts of the molecule while keeping the nitrogen protected. After the desired transformations are complete, the Boc group can be removed to regenerate the free amine, which can then participate in further reactions. This strategic protection-deprotection sequence is fundamental to the compound's utility in multi-step organic syntheses.
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